Aspartyl-Glutamine
Overview
Description
Synthesis Analysis
- The synthesis of Aspartyl-Glutamine involves biochemical pathways related to central metabolism and amino acids like glutamate and aspartate. Notably, the process of glutamine synthesis from aspartate in certain contexts highlights the interconnectedness of these amino acids in metabolic pathways (Baverel, Martin, & Michoudet, 1990).
Molecular Structure Analysis
- Detailed vibrational spectroscopy and DFT calculations of L-aspartyl-L-glutamic acid reveal insights into its molecular structure. The studies on the di-amino acid peptide in the zwitterionic state provide understanding of its structural characteristics and bonding interactions (Kausar, Dines, Chowdhry, & Alexander, 2009).
Chemical Reactions and Properties
- Aspartyl-Glutamine participates in reactions essential for metabolic processes. These include transamination reactions and roles in glutamine synthesis, highlighting its importance in nitrogen metabolism (Liaw & Eisenberg, 1994).
Physical Properties Analysis
- Studies on the synthesis and structure of aspartyl and glutamyl derivatives provide insight into the physical properties of Aspartyl-Glutamine. This includes aspects like solubility and stability under various conditions (Cowley, Hough, & Peach, 1971).
Chemical Properties Analysis
- The chemical properties of Aspartyl-Glutamine are influenced by the intrinsic dissociation constants of its constituent amino acids. This aspect is critical in understanding its behavior in various biochemical contexts (Nozaki & Tanford, 1967).
Scientific Research Applications
Cancer Metabolism : In pancreatic cancer, Aspartyl-Glutamine plays a critical role in a non-canonical pathway essential for tumor growth. This involves the conversion of glutamine-derived aspartate into other compounds, contributing to cellular redox state maintenance. This pathway is notably mediated by oncogenic KRAS and presents potential therapeutic targets for treating refractory tumors (Son et al., 2013).
Brain Function and Metabolism : Studies in rat brains have shown that Aspartyl-Glutamine, through its involvement in the metabolism of N-acetyl-l-aspartic acid, contributes to the production of glutamate for the biosynthesis of glutamine, highlighting its role in brain metabolism (Nadler & Cooper, 1972).
Role in Biosynthesis of Nucleic Acid Bases : Aspartyl-Glutamine is involved in the biosynthesis of nucleic acid bases in cancer cells, where it contributes to the formation of essential components like purines and pyrimidines. This highlights its importance in the growth and proliferation of certain cancer cells (Salzman, Eagle & Sebring, 1958).
Therapeutic Applications in Neurology and Psychiatry : The role of Aspartyl-Glutamine in neurotransmission, particularly through excitatory neurotransmitters like glutamate and aspartate, suggests potential therapeutic applications in neurology and psychiatry. This includes treatment possibilities for epilepsy, cerebral ischemia, and chronic degenerative disorders (Meldrum, 1985).
Neurotransmitter Functions : Aspartyl-Glutamine plays a significant role in the metabolism and neurotransmitter functions in the brain. This includes its conversion to neurotransmitters like glutamate, aspartate, and GABA (gamma-aminobutyric acid), which are critical for brain functions (Hill, Kalloniatis & Tan, 2000).
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPSRPMQQDRIB-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332888 | |
Record name | Aspartyl-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspartyl-Glutamine | |
CAS RN |
13433-13-1 | |
Record name | α-L-Aspartyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13433-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartyl-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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